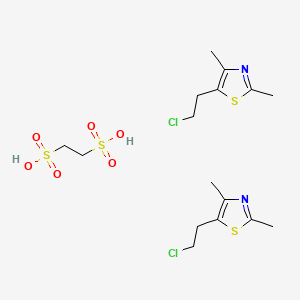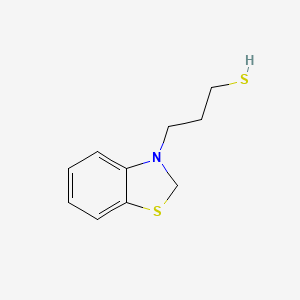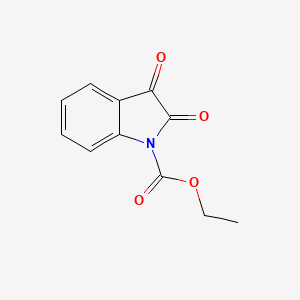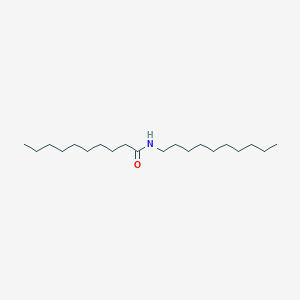
Decanamide, N-decyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanamide, N-decyl-: is an organic compound with the molecular formula C10H21NO. It is a type of fatty acid amide, specifically a decanoic acid amide. This compound is known for its surfactant properties and is used in various industrial applications, including as a solvent and in agrochemical formulations .
準備方法
Synthetic Routes and Reaction Conditions: Decanamide, N-decyl- can be synthesized through the reaction of decanoic acid with ammonia or an amine. One common method involves the reaction of decanoic acid with decylamine under heating conditions to form the amide bond .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-decyl- often involves the use of catalysts to enhance the reaction efficiency. For example, sodium metasilicate and sodium metaaluminate can be used as catalysts in the preparation process . The reaction typically occurs at elevated temperatures (30-100°C) and involves the addition of sulfuric acid to generate the desired product .
化学反応の分析
Types of Reactions: Decanamide, N-decyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Decanamide, N-decyl- can lead to the formation of decanoic acid derivatives .
科学的研究の応用
Chemistry: Decanamide, N-decyl- is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds .
Biology: In biological research, Decanamide, N-decyl- has been studied for its antimicrobial properties. It has shown activity against various pathogenic organisms, including bacteria and fungi .
Medicine: It can be used in the development of new antimicrobial agents .
Industry: In the industrial sector, Decanamide, N-decyl- is used in agrochemical formulations as a solvent and surfactant. It helps in the dispersion of active ingredients in water-based formulations .
作用機序
The mechanism of action of Decanamide, N-decyl- involves its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . This compound targets various molecular pathways involved in cell membrane synthesis and maintenance .
類似化合物との比較
N,N-Dimethyldecanamide: This compound is similar in structure but has two methyl groups attached to the nitrogen atom.
N,N-Dimethyloctanamide: This compound has a shorter carbon chain compared to Decanamide, N-decyl- and is used in similar applications.
Uniqueness: Decanamide, N-decyl- is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its surfactant properties make it particularly useful in industrial applications where dispersion and solubilization are required .
特性
CAS番号 |
33598-69-5 |
|---|---|
分子式 |
C20H41NO |
分子量 |
311.5 g/mol |
IUPAC名 |
N-decyldecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-13-15-17-19-21-20(22)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
InChIキー |
HGOPNCSDYPOWAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


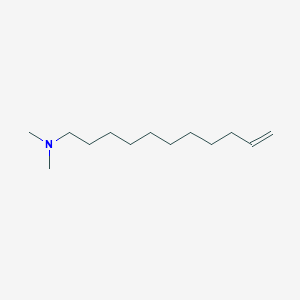
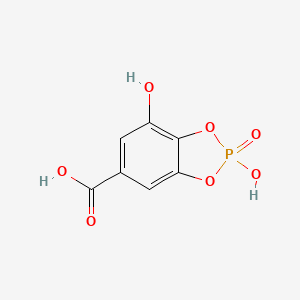

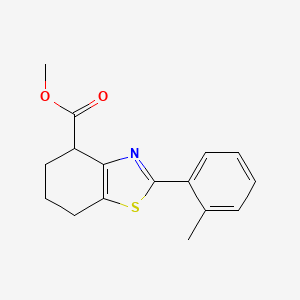

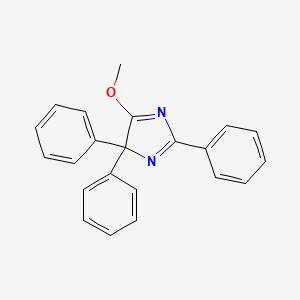
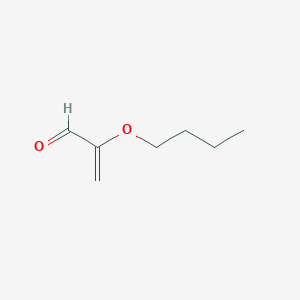
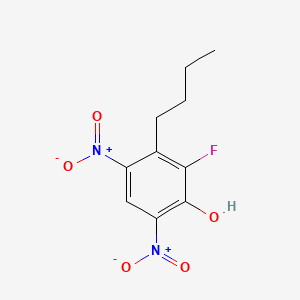

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
